molecular formula C19H20N4O2 B11105969 Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-

Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]-

Cat. No.: B11105969
M. Wt: 336.4 g/mol
InChI Key: IYVWRYOTNZYYGD-UHFFFAOYSA-N
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Description

Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]- is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]- typically involves the condensation of benzimidazole derivatives with appropriate benzamide precursors. One common method involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . This reaction is carried out under mild conditions in a mixture of solvents, resulting in high yields of the desired benzimidazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[3-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-3-oxopropyl]- is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzimidazole moiety allows for strong interactions with biological macromolecules, making it a valuable compound for medicinal chemistry and drug development .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-[2-(1H-benzimidazol-2-yl)ethylamino]-3-oxopropyl]benzamide

InChI

InChI=1S/C19H20N4O2/c24-18(11-13-21-19(25)14-6-2-1-3-7-14)20-12-10-17-22-15-8-4-5-9-16(15)23-17/h1-9H,10-13H2,(H,20,24)(H,21,25)(H,22,23)

InChI Key

IYVWRYOTNZYYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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